molecular formula C11H15FN2 B14846991 2-(2-Fluoro-benzyl)-piperazine

2-(2-Fluoro-benzyl)-piperazine

Cat. No.: B14846991
M. Wt: 194.25 g/mol
InChI Key: LGJFTGNRCDDJLD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-benzyl)-piperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines. This compound features a piperazine ring substituted with a 2-fluorobenzyl group. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-benzyl)-piperazine typically involves the reaction of 2-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative of this compound.

Scientific Research Applications

2-(2-Fluoro-benzyl)-piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-benzyl)-piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its pharmacological effects.

Comparison with Similar Compounds

  • 2-(2-Chloro-benzyl)-piperazine
  • 2-(2-Bromo-benzyl)-piperazine
  • 2-(2-Methyl-benzyl)-piperazine

Comparison: 2-(2-Fluoro-benzyl)-piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine is highly electronegative and can affect the compound’s lipophilicity, metabolic stability, and binding interactions. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable molecule for drug development and research.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2

InChI Key

LGJFTGNRCDDJLD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2F

Origin of Product

United States

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